molecular formula C18H18O4 B8588273 Methyl 3-(5-ethyl-2-methoxybenzoyl)benzoate CAS No. 61750-30-9

Methyl 3-(5-ethyl-2-methoxybenzoyl)benzoate

Cat. No. B8588273
M. Wt: 298.3 g/mol
InChI Key: WPVUJFOYPHKEMW-UHFFFAOYSA-N
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Patent
US04141995

Procedure details

Aluminium chloride (39.9 g, 0.3 mole) was stirred in dichloromethane (133 ml) and treated with 3-carbomethoxybenzoyl chloride (59.5 g, 0.3 mole) (ice-bath cooling), over 0.5 hours.4-Ethylanisole (40.8 g, 0.3 mole) in dichloromethane (70 ml) was added to the stirred, cooled mixture, which was then stirred at room temperature overnight. The reaction mixture was processed as in Example 15 to leave 5-ethyl-2-methoxy-3'-carbomethoxybenzophenone. The latter was heated in 55% aqueous hydrogen bromide (500 ml) at 110°-120° C. for 5 hours. The mixture was evaporated to dryness to leave 5-ethyl-2-hydroxy-3'-carboxybenzophenone, which was characterised by having the correct C, H and N microanalysis. The latter carboxylic acid was then refluxed overnight in methanol (500 ml) containing concentrated sulphuric acid (5 ml), poured into water (1 L) and extracted with ether. The combined ethereal extracts were washed with saturated NaHCO3 solution, dried (MgSO4), filtered and evaporated to leave the desired ester, which gave a satisfactory microanalysis.
Quantity
39.9 g
Type
reactant
Reaction Step One
Quantity
133 mL
Type
solvent
Reaction Step One
Quantity
59.5 g
Type
reactant
Reaction Step Two
Quantity
40.8 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5]([C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][CH:17]=1)[C:12](Cl)=[O:13])([O:7][CH3:8])=[O:6].[CH2:18]([C:20]1[CH:25]=[CH:24][C:23]([O:26][CH3:27])=[CH:22][CH:21]=1)[CH3:19]>ClCCl>[CH2:18]([C:20]1[CH:21]=[CH:22][C:23]([O:26][CH3:27])=[C:24]([CH:25]=1)[C:12]([C:11]1[CH:15]=[CH:16][CH:17]=[C:9]([C:5]([O:7][CH3:8])=[O:6])[CH:10]=1)=[O:13])[CH3:19] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
39.9 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
133 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
59.5 g
Type
reactant
Smiles
C(=O)(OC)C=1C=C(C(=O)Cl)C=CC1
Step Three
Name
Quantity
40.8 g
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)OC
Name
Quantity
70 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was then stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled mixture, which

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)C=1C=CC(=C(C(=O)C2=CC(=CC=C2)C(=O)OC)C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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